molecular formula C5Cl5FN2 B6311171 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine CAS No. 2088943-20-6

4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine

Cat. No.: B6311171
CAS No.: 2088943-20-6
M. Wt: 284.3 g/mol
InChI Key: FTNSEZMENVYMEH-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4, 5, and 6 positions, respectively, and a trichloromethyl group at the 2 position. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a trichloromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4,5-dichloro-6-fluoro-2-(trichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5FN2/c6-1-2(7)12-4(5(8,9)10)13-3(1)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSEZMENVYMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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